molecular formula C8H17N3O3 B1396307 tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate CAS No. 1244059-91-3

tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate

Cat. No. B1396307
M. Wt: 203.24 g/mol
InChI Key: UTRZCIJAPSBNIF-UHFFFAOYSA-N
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Description

“tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate” is a chemical compound with the empirical formula C8H17N3O3 and a molecular weight of 203.24 . It is a solid substance . The compound contains a total of 33 bonds, including 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), and 1 hydroxyl group(s) .


Molecular Structure Analysis

The SMILES string of the compound is CC(C)(C)OC(NCC/C(N)=N/O)=O . The InChI key is UTRZCIJAPSBNIF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H17N3O3, and it has a molecular weight of 203.24 .

Scientific Research Applications

Photocatalytic Applications

  • Photocatalytic Amination: Wang et al. (2022) reported the use of tert-butyl carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones, enabling the assembly of 3-aminochromones under mild conditions. This method is significant for synthesizing diverse amino pyrimidines, expanding the applications of photocatalytic protocols (Wang et al., 2022).

Chemical Synthesis

  • Deprotection and Acylation: Pak and Hesse (1998) described the synthesis of penta-N-protected polyamide using tert-butyl carbamate, highlighting its role in selective deprotection and acylation of protecting groups. This method is critical for synthesizing complex organic molecules (Pak & Hesse, 1998).
  • Diels-Alder Reaction: Padwa et al. (2003) discussed the use of tert-butyl carbamate in the Diels-Alder reaction of 2-amido substituted furan. This study demonstrates its role in the synthesis of complex heterocycles, which are valuable in various chemical transformations (Padwa, Brodney, & Lynch, 2003).
  • Enantioselective Synthesis: Ober et al. (2004) utilized tert-butyl carbamate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The study underscores its importance in the synthesis of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

Organic Synthesis and Reactions

  • Metalation and Alkylation: Sieburth et al. (1996) explored the ability of tert-butyl carbamate derivatives to undergo metalation between nitrogen and silicon, leading to the preparation of α-functionalized α-amino silanes. This finding is significant for developing new synthetic routes in organic chemistry (Sieburth, Somers, & O'hare, 1996).
  • Boc-Protected Amines Synthesis: Lebel and Leogane (2005) demonstrated the synthesis of tert-butyl carbamate as a protected amine using a one-pot Curtius rearrangement, highlighting its efficiency in synthesizing protected amino acids (Lebel & Leogane, 2005).

Pharmaceutical and Biochemical Applications

  • Synthesis of Biologically Active Compounds: Zhao et al. (2017) discussed the synthesis of tert-butyl carbamate as an intermediate in biologically active compounds like omisertinib. This emphasizes its role in the synthesis of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-[(3Z)-3-amino-3-hydroxyiminopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZCIJAPSBNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate

CAS RN

1244059-91-3
Record name tert-butyl N-[2-(N'-hydroxycarbamimidoyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate
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tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate

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